(R)-1-N-Boc-哌啶-2-乙醇

描述

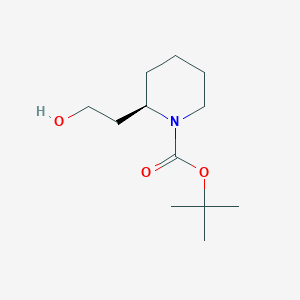

(R)-1-N-Boc-piperidine-2-ethanol is a chiral compound that serves as a valuable intermediate in the synthesis of various piperidine alkaloids. The presence of a stereocenter at the second carbon of the piperidine ring, along with a protected alcohol group, makes it a versatile starting material for enantioselective synthesis .

Synthesis Analysis

The enzymatic resolution of N-Boc-piperidine-2-ethanol has been achieved through the use of two enzymes, Lipase PS and porcine pancreatic lipase, which exhibit opposite enantioselectivity. This process allows for the discrimination of remote stereocenters and provides access to both enantiomers of N-Boc-piperidine-2-ethanol, which can be used for the synthesis of piperidine alkaloids such as sedamine and allosedamine . Additionally, the catalytic dynamic resolution (CDR) of rac-2-lithio-N-Boc-piperidine using chiral ligands has led to the highly enantioselective synthesis of various 2-substituted piperidines .

Molecular Structure Analysis

The molecular structure of intermediates and derivatives of (R)-1-N-Boc-piperidine-2-ethanol has been studied using X-ray crystallography. For instance, the X-ray analysis of a related piperidine compound has been reported, which provides insights into the stereochemistry of such molecules . Moreover, the geometry of new heterocyclic systems derived from piperidine alcohols has been explored through spectroscopic methods and X-ray crystallography .

Chemical Reactions Analysis

The chemical reactivity of (R)-1-N-Boc-piperidine-2-ethanol and its derivatives has been demonstrated in various reactions. For example, the oxidation of a related phenyl-substituted piperidine ethanol with bromine has been described, leading to the formation of piperidin-2-one, which is a key intermediate in the synthesis of stenusine . A Rh(II)-catalyzed tandem cyclization of aliphatic N-sulfonyl triazoles and alcohols has been developed for the diastereoselective synthesis of 6-alkoxy piperidin-3-ones, which can be rendered asymmetric by using chiral alcohols . Furthermore, a protecting-group-directed regio- and stereoselective oxymercuration-demercuration reaction has been utilized for the synthesis of piperidine alkaloids containing amino alcohol units .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-1-N-Boc-piperidine-2-ethanol are influenced by its functional groups and stereochemistry. The Boc-protected alcohol group provides stability and allows for selective reactions at other sites of the molecule. The stereocenter at the second carbon is crucial for the enantioselective properties of the compound, which is important for the synthesis of chiral molecules. The enzymatic kinetic resolution and CDR methods mentioned provide access to the compound with high enantiomeric purity, which is essential for its use in the synthesis of enantioselective targets .

科学研究应用

酶催化的生物碱分离和合成

(R)-1-N-Boc-哌啶-2-乙醇已被用于酶催化的分离过程中,特别是在N-Boc-哌啶-2-乙醇的远程立体中心区分中。该过程涉及由两种酶介导的顺序酯交换反应,分别是脂肪酶PS和猪胰脂肪酶,它们显示相反的对映选择性。这种方法在哌啶生物碱的合成中起着重要作用,例如sedamine和allosedamine的对映异构体(Angoli et al., 2003)。

哌啶-2-酮的制备

该化合物还被用于高效制备(1′R)-(−)-1-(2′-羟基-1′-苯基乙基)哌啶-2-酮,并进一步应用于(2′S,3R)-(+)-stenusine的合成。这涉及将(2′ R )-(−)-2′-苯基-2′-(哌啶-1-基)乙醇与溴气氧化(Castro et al., 2005)。

不对称分子内脱水N-烯丙基化反应

阳离子CpRu复合物已被用于催化N-取代ω-氨基和-氨基羰基烯丙基醇的不对称分子内脱水N-烯丙基化反应,包括(R)-1-N-Boc-哌啶-2-乙醇。该过程有助于创建α-烯基吡咯烷、哌啶和氮杂环己烷型N-杂环化合物(Seki, Tanaka, & Kitamura, 2012)。

在制药合成和分析中

该化合物已被制药行业用于利用反相和正相液相色谱同时对手性活性药物成分(API)化合物和其中性中间体进行对映分离。这在制药化合物的质量控制和纯度分析中尤为重要(Zhou et al., 2010)。

安全和危害

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding the precautions that need to be taken while handling and storing the compound.

未来方向

This involves predicting future research directions based on the current understanding of the compound. It could include potential applications, areas that need further investigation, and the compound’s role in advancing scientific knowledge.

属性

IUPAC Name |

tert-butyl (2R)-2-(2-hydroxyethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-5-4-6-10(13)7-9-14/h10,14H,4-9H2,1-3H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTVQOFUGXMVESU-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCC[C@@H]1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363813 | |

| Record name | (R)-1-N-BOC-PIPERIDINE-2-ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-N-Boc-piperidine-2-ethanol | |

CAS RN |

250249-85-5 | |

| Record name | 1,1-Dimethylethyl (2R)-2-(2-hydroxyethyl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=250249-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-1-N-BOC-PIPERIDINE-2-ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 250249-85-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diethyl 2-[(1-naphthylamino)methylene]malonate](/img/structure/B152074.png)